molecular formula C12H13BrO4 B8343433 Ethyl 4-(4-bromophenoxy)-3-oxobutanoate

Ethyl 4-(4-bromophenoxy)-3-oxobutanoate

Cat. No. B8343433
M. Wt: 301.13 g/mol
InChI Key: CGFAMKBUNULWKP-UHFFFAOYSA-N
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Patent
US06441189B1

Procedure details

A solution of 50% (w/w) NaOH in water (188 mL) in DMSO (800 mL) was stirred at room temperature until a precipitate formed, treated dropwise with a solution of 4-bromophenol (101.2 g) in DMSO (200 mL) over 25 minutes, stirred for 25 minutes, treated with ethyl 4-chloro-3-oxobutanoate (102.2 g) over 40 minutes, adjusted to pH 3 with 6M HCl, treated with water (200 mL) over 12 minutes, stirred for 5 hours, treated with water (150 mL) over 20 minutes, and filtered. The solid was washed with sequentially with water and 40% ethanol/water and dried under vacuum (100 mm Hg) at 50° C. with a nitrogen bleed to provide 119.8 g of the desired product. 1H NMR (300 MHz, CDCl3) δ7.40 (m, 2H), 6.79 (m, 2H), 4.65 (s, 2H), 4.20 (q, 2H, J=7 Hz), 3.62 (s, 2H), 1.26 (t, 3H, J=7Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
188 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
102.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].Cl>O.CS(C)=O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
188 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
101.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
102.2 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with sequentially with water and 40% ethanol/water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (100 mm Hg) at 50° C. with a nitrogen

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=CC=C(OCC(CC(=O)OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 119.8 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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